BIO-32546
Overview
Description
BIO-32546 is a highly potent and selective inhibitor of autotaxin (ATX), an enzyme responsible for generating lysophosphatidic acid (LPA) in body fluids . This compound is known for its high efficacy, with an IC50 value of 1 nanomolar . It is a non-zinc-binding reversible inhibitor that is orally bioavailable and brain-penetrant .
Mechanism of Action
Target of Action
The primary target of this compound is Autotaxin (ATX) . ATX is a lysophospholipase D that is the main enzyme responsible for generating Lysophosphatidic Acid (LPA) in body fluids . It plays a critical role in vascular and neuronal development and has been implicated in various diseases such as primary brain tumor, fibrosis, rheumatoid arthritis, and neurological diseases like multiple sclerosis, Alzheimer’s disease, and neuropathic pain .
Mode of Action
This compound is a potent, selective, non-zinc-binding reversible inhibitor of Autotaxin . It interacts with ATX to inhibit its lysophospholipase D activity, thereby reducing the production of LPA .
Biochemical Pathways
By inhibiting ATX, this compound disrupts the biochemical pathway that leads to the production of LPA . LPA is a bioactive lipid mediator that plays a role in various physiological and pathological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain . Therefore, the inhibition of ATX and the subsequent reduction in LPA levels can have significant downstream effects on these processes.
Pharmacokinetics
This compound is orally bioavailable and can penetrate the brain .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of LPA levels in the body . This can lead to a decrease in the physiological and pathological processes mediated by LPA, as mentioned above. In particular, it has been shown to be effective in a rat model of rheumatoid arthritis .
Preparation Methods
The synthesis of BIO-32546 involves several steps, starting from the preparation of the mother liquor. The compound is dissolved in dimethyl sulfoxide (DMSO) to achieve a concentration of 40 milligrams per milliliter . The synthetic route and specific reaction conditions are detailed in the patent US20170158687A1 . Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
BIO-32546 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
BIO-32546 has a wide range of scientific research applications:
Comparison with Similar Compounds
BIO-32546 is unique due to its high potency, selectivity, and brain-penetrant properties . Similar compounds include:
PF-05180999: An inhibitor of phosphodiesterase 2A with an IC50 value of 1.6 nanomolar.
Bucladesine sodium: A cyclic adenosine monophosphate analog with cell-permeable properties and anti-inflammatory activity.
Siguazodan: A selective phosphodiesterase III inhibitor with an IC50 value of 117 nanomolar.
These compounds share similar inhibitory properties but differ in their specific targets and applications. This compound stands out due to its specific inhibition of autotaxin and its potential therapeutic applications in treating neurological and inflammatory diseases .
Properties
IUPAC Name |
8-[(1S)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASAAIJIFDWSB-CKPDSHCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BIO-32546 interact with ATX and what are the downstream effects of this interaction?
A1: this compound acts as a nonzinc binding reversible inhibitor of ATX []. Unlike other known ATX inhibitors, it doesn't interact with the enzyme's zinc-binding site. While the exact mechanism of inhibition requires further investigation, the reversible nature of the binding suggests a competitive or non-competitive interaction with the enzyme.
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